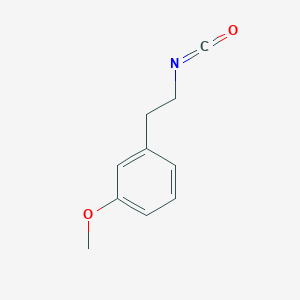

1-(2-Isocyanatoethyl)-3-methoxybenzene

説明

特性

CAS番号 |

62334-10-5 |

|---|---|

分子式 |

C10H11NO2 |

分子量 |

177.20 g/mol |

IUPAC名 |

1-(2-isocyanatoethyl)-3-methoxybenzene |

InChI |

InChI=1S/C10H11NO2/c1-13-10-4-2-3-9(7-10)5-6-11-8-12/h2-4,7H,5-6H2,1H3 |

InChIキー |

MOTHWTFBUIOEDY-UHFFFAOYSA-N |

正規SMILES |

COC1=CC=CC(=C1)CCN=C=O |

製品の起源 |

United States |

A Technical Guide to the Structural and Reactivity Analysis of 1-(2-Isocyanatoethyl)-3-methoxybenzene

Abstract: This technical guide provides a comprehensive analysis of 1-(2-isocyanatoethyl)-3-methoxybenzene, a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the synthetic pathway, offers a detailed structural characterization through spectroscopic methods (IR, NMR, MS), and explores the characteristic reactivity of the isocyanate moiety. By grounding theoretical analysis in established chemical principles and providing actionable experimental protocols, this guide serves as a critical resource for professionals engaged in the design and synthesis of novel molecular entities.

Introduction: A Molecule of Synthetic Utility

1-(2-Isocyanatoethyl)-3-methoxybenzene is a substituted aromatic isocyanate. Its structure is characterized by three key components: a meta-substituted methoxybenzene ring, a flexible ethyl linker, and a highly electrophilic isocyanate functional group. The phenethylamine core is a well-established scaffold in biologically active compounds, while the isocyanate group serves as a versatile reactive handle for covalent modification.[1][2] This unique combination makes the molecule a valuable building block for creating libraries of derivatives, such as ureas and carbamates, for high-throughput screening in drug discovery or for the synthesis of specialized polymers.[3][4]

The reactivity of the isocyanate group (-N=C=O) is central to its utility. This functional group readily reacts with a wide array of nucleophiles, including alcohols, amines, and water, making it an essential tool for chemical ligation and polymer synthesis.[5][6] Understanding the structural and electronic properties of 1-(2-isocyanatoethyl)-3-methoxybenzene is therefore paramount for predicting its behavior and effectively harnessing its synthetic potential.

Synthesis and Elucidation

The most direct and industrially relevant method for synthesizing isocyanates involves the conversion of a primary amine using phosgene or its safer, solid-state equivalents like diphosgene or triphosgene.[6][7] The synthesis of 1-(2-isocyanatoethyl)-3-methoxybenzene logically follows a two-step sequence starting from a commercially available precursor.

Synthetic Workflow

The synthesis begins with the reduction of 3-methoxyphenylacetonitrile to yield the corresponding primary amine, 2-(3-methoxyphenyl)ethylamine.[8] This amine is then converted to the target isocyanate.

Sources

- 1. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 4. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isocyanate - Wikipedia [en.wikipedia.org]

- 6. Decoding isocyanates: A deep dive into isocyanates - Dongsen Chemicals [dongsenchem.com]

- 7. General approach to prepare polymers bearing pendant isocyanate groups - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00989J [pubs.rsc.org]

- 8. prepchem.com [prepchem.com]

3-methoxyphenethyl isocyanate CAS number and identifiers

An In-depth Technical Guide to 3-Methoxyphenyl Isocyanate

Section 1: Core Chemical Identity and Descriptors

3-Methoxyphenyl isocyanate, also known as m-methoxyphenyl isocyanate or 1-isocyanato-3-methoxybenzene, is an aromatic isocyanate.[1][2] This class of compounds is characterized by the highly reactive isocyanate functional group (-N=C=O) attached to a phenyl ring.[2] The presence of a methoxy (-OCH₃) group at the meta position influences the electron density of the aromatic system and its reactivity. It is a vital building block in organic synthesis, particularly in the creation of pharmaceuticals, agrochemicals, and polymers.[2]

The fundamental identifiers and descriptors for this compound are summarized below for rapid reference by researchers.

| Identifier Type | Data | Source(s) |

| CAS Number | 18908-07-1 | [1][3][4] |

| IUPAC Name | 1-isocyanato-3-methoxybenzene | [1] |

| Molecular Formula | C₈H₇NO₂ | [1] |

| Molecular Weight | 149.15 g/mol | [1][4] |

| Canonical SMILES | COC1=CC=CC(=C1)N=C=O | [1] |

| InChI Key | NPOVTGVGOBJZPY-UHFFFAOYSA-N | [1] |

| EC Number | 242-658-3 | [1] |

| MDL Number | MFCD00002019 | [4] |

| Synonyms | m-Methoxyphenyl isocyanate, Isocyanic acid 3-methoxyphenyl ester, 3-Isocyanatoanisole | [1][4] |

Section 2: Physicochemical and Spectroscopic Properties

3-Methoxyphenyl isocyanate is typically supplied as a clear, colorless to pale yellow liquid.[2] Its physical state and properties are crucial for designing experimental setups, particularly regarding reaction temperature and solvent choice.

| Property | Value | Conditions | Source(s) |

| Physical Form | Liquid | 20 °C | [4] |

| Appearance | Clear colorless to almost colorless | Ambient | [4] |

| Boiling Point | 95 °C | @ 10 mmHg | [4] |

| Density | 1.16 g/cm³ | @ 20 °C | [4] |

| Refractive Index | 1.5420 - 1.5450 | @ 20 °C | [4] |

| Purity | ≥97.0% (GC) | [4] |

Spectroscopic Profile

Spectroscopic analysis is fundamental for confirming the identity and purity of the reagent.

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong, sharp absorption band for the isocyanate (-N=C=O) group, typically appearing around 2250-2275 cm⁻¹. Additional bands corresponding to C-O stretching of the methoxy group and C=C stretching of the aromatic ring will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show distinct signals for the aromatic protons (typically in the δ 6.5-7.5 ppm range) and a sharp singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm.

-

¹³C NMR: Will display a characteristic signal for the isocyanate carbon around δ 120-130 ppm, along with signals for the aromatic carbons and the methoxy carbon.

-

Section 3: Safety, Handling, and Storage

As a Senior Application Scientist, my primary directive is to ensure that all protocols are grounded in safety. Isocyanates are potent chemical agents requiring strict handling protocols.

GHS Hazard Classification

This chemical is considered hazardous and is associated with multiple health risks.[1][3]

-

Pictograms: GHS07 (Harmful/Irritant), GHS08 (Health Hazard)

-

Hazard Statements:

Handling and Personal Protective Equipment (PPE)

The high reactivity and toxicity of isocyanates necessitate robust engineering controls and PPE.

-

Engineering Controls: All work must be conducted in a certified chemical fume hood to control airborne levels. A safety shower and eye wash station must be readily accessible.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat.

-

Respiratory Protection: If there is a risk of inhalation, a respirator with an appropriate filter cartridge (e.g., type ABEK) must be used.

-

Storage and Incompatibilities

Proper storage is critical to maintain the reagent's integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is often refrigerated (0-10°C).[4] It is crucial to store the compound under an inert gas (e.g., nitrogen or argon) as it is moisture-sensitive.[4] Keep the container tightly closed.

-

Incompatible Materials: Avoid contact with water, acids, strong bases, alcohols, and amines, as these can trigger vigorous and potentially hazardous reactions.[3]

Section 4: Core Reactivity and Synthetic Applications

The isocyanate group is electrophilic at the central carbon atom, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis.

-

Reaction with Amines: This is a rapid and generally quantitative reaction that forms substituted ureas. This chemistry is fundamental in drug development for linking molecular fragments and in the synthesis of complex organic molecules.

-

Reaction with Alcohols: The reaction with alcohols yields carbamates, more commonly known as urethanes. This is the foundational reaction for the production of polyurethane polymers, where di-isocyanates are reacted with polyols.[2]

-

Reaction with Water: This is a critical consideration and a common side reaction. Isocyanates react with water to form an unstable carbamic acid, which then decomposes to the corresponding primary amine (3-methoxyaniline in this case) and carbon dioxide gas. This is why the reagent must be protected from moisture.

Section 5: Experimental Protocols

The following protocols are representative and should be adapted based on the specific substrate and scale of the reaction. All procedures must be performed in a fume hood with appropriate PPE.

Protocol 5.1: Synthesis of a Substituted Urea

This protocol details the reaction of 3-methoxyphenyl isocyanate with a generic primary amine (e.g., benzylamine) to form a substituted urea. This is a self-validating system; the reaction is typically high-yielding and the product often precipitates from non-polar solvents, allowing for easy purification.

Methodology:

-

Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂), dissolve benzylamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Causality: Anhydrous solvent is critical to prevent the competing reaction of the isocyanate with water.

-

-

Reaction Initiation: Cool the amine solution to 0°C using an ice bath. Add 3-methoxyphenyl isocyanate (1.0 eq) dropwise via syringe.

-

Causality: The reaction is exothermic. Dropwise addition at 0°C helps to control the reaction rate and prevent side product formation.

-

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Causality: The reaction is usually complete within a short timeframe at room temperature.

-

-

Product Isolation: Upon completion, reduce the solvent volume via rotary evaporation. Add a non-polar solvent like hexanes to precipitate the urea product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold hexanes, and dry under vacuum to yield the pure N-benzyl-N'-(3-methoxyphenyl)urea.

Protocol 5.2: General Method for Isocyanate Synthesis (Phosgene-Free)

Isocyanates are often prepared from the corresponding primary amine. Modern methods avoid the use of highly toxic phosgene gas, opting for safer liquid or solid phosgene equivalents like triphosgene (bis(trichloromethyl) carbonate).[6] This protocol outlines a general procedure.

Methodology:

-

Reagent Preparation: In a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve 3-methoxyaniline (1.0 eq) in an inert solvent like toluene.[6]

-

Phosgene Equivalent Addition: Prepare a solution of triphosgene (approx. 0.34-0.40 eq) in the same solvent. Add this solution dropwise to the stirred amine solution at room temperature.

-

Causality: Triphosgene is a solid that decomposes to release three equivalents of phosgene in situ. Stoichiometry is key. The reaction generates HCl gas, which must be scrubbed.

-

-

Reaction and Reflux: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-10 hours.[6]

-

Causality: Heat is required to drive the reaction to completion and facilitate the formation of the isocyanate from intermediate carbamoyl chloride.

-

-

Workup and Purification: Cool the reaction mixture to room temperature. Filter off any solid byproducts. Carefully remove the solvent by rotary evaporation. The crude 3-methoxyphenyl isocyanate can then be purified by vacuum distillation.[6]

References

-

PubChem. 3-Methoxyphenyl isocyanate | C8H7NO2 | CID 87843. [Link]

-

PubChemLite. 2-(3-methoxyphenyl)ethylisocyanide (C10H11NO). [Link]

-

Georganics. SAFETY DATA SHEET 3-METHOXYPHENYL ISOCYANATE. [Link]

-

PubChem. 3-Methoxyphenethylamine | C9H13NO | CID 74866. [Link]

- Google Patents.

Sources

- 1. 3-Methoxyphenyl isocyanate | C8H7NO2 | CID 87843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-Methoxyphenyl Isocyanate | 18908-07-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. georganics.sk [georganics.sk]

- 6. CN1228316C - Chemical synthesis of p-methoxyphenyl isocyanate - Google Patents [patents.google.com]

Elucidating the Mass Spectrometry Fragmentation Pattern of 3-Methoxyphenethyl Isocyanate: A Technical Guide

Executive Summary

3-Methoxyphenethyl isocyanate ( C10H11NO2 , nominal mass 177 Da) is a highly reactive bifunctional intermediate frequently utilized in medicinal chemistry for the synthesis of ureas, carbamates, and specialized heterocycles. Accurate structural elucidation of this compound in complex matrices requires a profound understanding of its Electron Impact Mass Spectrometry (EI-MS) fragmentation behavior.

This whitepaper dissects the thermodynamic and kinetic drivers behind the EI-MS fragmentation of 3-methoxyphenethyl isocyanate. By mapping the exact causal relationships between the molecule's structural features—specifically the electrophilic isocyanate moiety and the electron-donating methoxy-substituted aromatic ring—we establish a self-validating analytical framework for its robust identification.

Fundamental Principles of EI-MS for Phenethyl Isocyanates

When subjected to standard 70 eV electron ionization, 3-methoxyphenethyl isocyanate forms a highly unstable radical cation [M]+∙ at m/z 177[1]. Because the 70 eV ionization energy vastly exceeds the covalent bond dissociation energies (typically 3–5 eV), the molecule possesses excess internal energy and rapidly fragments to reach a thermodynamic minimum.

The fragmentation cascade is governed by two competing structural elements:

-

The Benzylic Weak Point: The Cα−Cβ bond (relative to the aromatic ring) is exceptionally labile. Cleavage here yields a primary carbocation that is heavily stabilized by aromatic resonance, driving the formation of the base peak[2].

-

The Isocyanate Terminus: The −N=C=O group is prone to characteristic neutral losses, specifically isocyanic acid (HNCO) and carbon monoxide (CO), which serve as diagnostic markers for this functional class ().

Mechanistic Breakdown of Fragmentation Pathways

Pathway A: Benzylic α -Cleavage (Base Peak Formation)

The dominant and most thermodynamically favored pathway is the homolytic cleavage of the benzylic bond. The molecular ion ejects an isocyanatomethyl radical ( ∙CH2NCO , 56 Da). The remaining positive charge localizes on the benzylic carbon, forming the 3-methoxybenzyl cation (m/z 121).

Causality: To relieve steric strain and maximize electron delocalization, this benzyl cation rapidly undergoes a ring expansion to form the methoxytropylium ion (m/z 121). The electron-donating methoxy group further stabilizes this 7-membered conjugated system via resonance, making it the global thermodynamic minimum of the fragmentation process. Consequently, m/z 121 appears as the base peak (100% relative abundance) ().

Pathway B: Methoxy Group Dynamics

Once the stable methoxytropylium ion (m/z 121) is formed, it undergoes secondary fragmentation driven by the methoxy substituent:

-

Loss of a Methyl Radical: The ejection of ∙CH3 (15 Da) yields a hydroxytropylium radical cation at m/z 106. This odd-electron ion subsequently loses CO (28 Da) to form the phenyl cation at m/z 78 ().

-

Loss of Formaldehyde: Alternatively, the methoxytropylium ion can undergo a concerted rearrangement to expel neutral formaldehyde ( CH2O , 30 Da), directly yielding the unsubstituted tropylium ion at m/z 91 ().

Pathway C: Isocyanate-Specific Cleavages

Though overshadowed by the benzylic cleavage, the intact molecular ion (m/z 177) can undergo a McLafferty-type rearrangement if a γ -hydrogen is accessible, or a direct elimination to lose neutral isocyanic acid (HNCO, 43 Da). This yields a minor but highly diagnostic fragment at m/z 134, confirming the presence of the intact isocyanate group prior to ionization[3].

Quantitative Data Presentation

The following table summarizes the expected quantitative fragmentation profile for 3-methoxyphenethyl isocyanate, serving as a reference template for spectral matching.

| m/z Ratio | Relative Abundance | Fragment Identity | Neutral Loss from Precursor |

| 177 | < 5% | Molecular Ion [M]+∙ | None |

| 134 | ~ 10% | [M−HNCO]+∙ | - 43 Da (Isocyanic acid) |

| 121 | 100% (Base Peak) | Methoxytropylium Ion [C8H9O]+ | - 56 Da ( ∙CH2NCO ) |

| 106 | ~ 35% | Hydroxytropylium Ion [C7H6O]+∙ | - 15 Da ( ∙CH3 from m/z 121) |

| 91 | ~ 20% | Tropylium Ion [C7H7]+ | - 30 Da ( CH2O from m/z 121) |

| 78 | ~ 15% | Phenyl Cation [C6H6]+∙ | - 28 Da (CO from m/z 106) |

Mechanistic Visualization

Figure 1: EI-MS fragmentation pathways of 3-methoxyphenethyl isocyanate.

Experimental Protocol: GC-MS Analysis Workflow

To ensure a self-validating system, the analytical protocol must prevent the degradation of the highly reactive isocyanate group prior to ionization.

Step 1: Anhydrous Sample Preparation

-

Causality: Isocyanates are highly electrophilic. Trace water acts as a nucleophile, triggering hydrolysis to a carbamic acid, which rapidly decarboxylates to 3-methoxyphenethylamine. This amine will subsequently attack unreacted isocyanate to precipitate a symmetric urea, destroying the sample.

-

Action: Dilute the 3-methoxyphenethyl isocyanate standard to 100 µg/mL using strictly anhydrous dichloromethane (DCM) or GC-grade hexane. Store in amber vials with PTFE-lined septa over molecular sieves.

Step 2: Gas Chromatography (GC) Separation

-

Column: HP-5MS (5% Phenyl / 95% Dimethylpolysiloxane), 30 m × 0.25 mm × 0.25 µm.

-

Why: This stationary phase provides ideal selectivity for aromatic compounds while minimizing column bleed, maintaining a pristine baseline for low m/z fragment detection.

-

-

Carrier Gas: High-purity Helium at a constant flow of 1.0 mL/min.

-

Injection: 1 µL, Split ratio 10:1. Inlet temperature at 250°C.

-

Oven Program: 50°C hold for 1 min → Ramp at 15°C/min to 280°C → Hold for 5 min.

Step 3: Mass Spectrometry (MS) Detection

-

Ionization Source: Electron Impact (EI) strictly set to 70 eV .

-

Why: 70 eV standardizes the internal energy deposited into the molecular ion, ensuring the fragmentation pathways traverse the exact potential energy surfaces required to match reference libraries.

-

-

Temperatures: Transfer line at 280°C; Ion source at 230°C; Quadrupole at 150°C.

-

Acquisition: Full scan mode from m/z 40 to 300.

Figure 2: Self-validating GC-MS workflow for isocyanate analysis.

Conclusion

The EI-MS fragmentation of 3-methoxyphenethyl isocyanate is a textbook example of thermodynamically driven gas-phase chemistry. By understanding that the base peak at m/z 121 is the result of a resonance-stabilized methoxytropylium ion, and recognizing the diagnostic neutral losses of HNCO (m/z 134) and ∙CH3 (m/z 106), researchers can confidently identify this compound. Adhering to strict anhydrous protocols ensures that these spectral fingerprints reflect the true intact molecule rather than degradation artifacts.

References

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." LibreTexts Analytical Chemistry. Available at:[Link]

-

Chemguide. "Fragmentation Patterns in the Mass Spectra of Organic Compounds." Chemguide Analysis. Available at:[Link]

-

eGyanKosh. "Mass Spectrometry: Fragmentation Patterns." Indira Gandhi National Open University (IGNOU). Available at:[Link]

-

PubChem. "Phenethyl isocyanate - CID 160602." National Center for Biotechnology Information. Available at:[Link]

-

Fiveable. "Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy." Fiveable Study Guides. Available at: [Link]

Sources

Infrared (IR) Spectroscopy of the Isocyanate Functional Group: A Comprehensive Guide for Reaction Monitoring and Regulatory Compliance

Executive Summary

The isocyanate functional group (–N=C=O) is a highly reactive moiety critical to the synthesis of polyurethanes, polyureas, and pharmaceutical active pharmaceutical ingredients (APIs) via intermediates like those found in the Curtius rearrangement[1]. However, due to their severe respiratory and dermal toxicity, strict regulatory frameworks mandate the rigorous monitoring of isocyanates[2][3]. Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for tracking isocyanate chemistry. This whitepaper details the mechanistic causality behind isocyanate IR activity, provides self-validating protocols for in-situ reaction monitoring (Process Analytical Technology - PAT), and outlines quantitative methodologies for regulatory batch release.

Mechanistic Foundations of Isocyanate IR Spectroscopy

The analytical power of FTIR for isocyanate tracking stems from the fundamental quantum mechanical properties of the –N=C=O linkage. The group is essentially linear and planar, structurally reminiscent of carbon dioxide[4].

The Causality of the Spectral Signature

The most critical feature of the isocyanate group is its asymmetric stretching vibration , which typically manifests as a dominant, broad peak between 2280 and 2240 cm⁻¹[4].

-

High Molar Absorptivity: The large dipole moment across the cumulative double bonds results in a massive change in the dipole moment during the asymmetric stretch, yielding an unusually intense absorption band[4].

-

The "Spectral Window" Advantage: This peak is a perfect example of a "group wavenumber." It falls in a relatively empty region of the mid-IR spectrum (2800 to 2000 cm⁻¹)[4]. The only common interferences are alkynes (C≡C) and nitriles (C≡N), both of which are easily distinguished because the isocyanate peak is significantly broader and stronger[4][5].

Quantitative Data Summary

The following table summarizes the key vibrational modes associated with isocyanates and their primary reaction products (urethanes/ureas)[2][4][6][7].

| Functional Group / Mode | Wavenumber Range (cm⁻¹) | Intensity | Causality / Structural Assignment |

| Isocyanate (–N=C=O) | 2280 – 2240 | Very Strong | Asymmetric stretching; massive dipole moment change[4]. |

| Isocyanate (–N=C=O) | 1460 – 1420 | Weak | Symmetric stretching; minimal dipole change, often obscured[6]. |

| Isocyanate (–N=C=O) | 625 – 580 | Medium | Bending vibrations of the N=C=O linkage[6]. |

| Urethane (Product) | ~1730 – 1700 | Strong | C=O stretch; shifts based on hydrogen bonding[1][4]. |

| Urethane (Product) | ~1540 – 1520 | Strong | N-H in-plane bend; confirms urethane/amide formation[4]. |

| Urethane (Product) | 3370 – 3170 | Broad, Strong | N-H stretch; indicates consumption of isocyanate[4]. |

Real-Time Reaction Monitoring (PAT) in API & Polymer Synthesis

In modern flow chemistry and batch API synthesis, relies on Process Analytical Technology (PAT) to ensure reaction completion and safety. Fiber-optic Attenuated Total Reflectance (ATR) FTIR probes allow scientists to monitor the consumption of the isocyanate intermediate in real-time without hazardous off-line sampling[1].

The Self-Validating Kinetic System

When monitoring a reaction (e.g., an isocyanate reacting with an alcohol to form a urethane), simply watching the 2270 cm⁻¹ peak decrease is insufficient, as probe fouling or precipitation could cause a false drop in signal. A robust, self-validating protocol requires cross-verification via mass balance :

-

Reactant Depletion: Calculate the peak area of the 2270 cm⁻¹ asymmetric stretch.

-

Product Evolution: Simultaneously track the appearance of the urethane C=O stretch (~1700 cm⁻¹) and the N-H bend (~1530 cm⁻¹)[1][4].

-

Validation: The rate of isocyanate decay must inversely mirror the rate of urethane formation.

Figure 1: PAT workflow for in-situ ATR-FTIR monitoring of isocyanate consumption.

Experimental Protocol: In-Situ ATR-FTIR Monitoring of Urethane Formation

Adapted from established fiber-optic PAT methodologies[8].

Equipment: Mid-IR spectrometer equipped with a fiber-optic ATR probe (e.g., ZnSe or Diamond crystal), heated reaction vessel, and kinetic profiling software.

Step-by-Step Methodology:

-

Background Collection: Insert the clean ATR probe into the reaction vessel containing only the reaction solvent (e.g., ethyl acetate or chloroform) at the target reaction temperature. Collect a background spectrum (typically 32 scans, 4 cm⁻¹ resolution)[8].

-

Baseline Establishment: Add the diol/polyol and any required catalyst (e.g., tri-n-butylamine or AlCl₃) to the vessel[8]. Initiate continuous spectral collection (e.g., 1 spectrum every 60 seconds).

-

Isocyanate Injection: Inject the isocyanate reagent. Immediately observe the appearance of the sharp, intense peak at ~2270 cm⁻¹.

-

Kinetic Tracking: Use the spectrometer's software to automatically integrate the peak area from 2300 to 2180 cm⁻¹[8].

-

Endpoint Determination: Continue monitoring until the 2270 cm⁻¹ peak area reaches a stable baseline (asymptote) and the product peaks (1700 cm⁻¹) plateau[1]. This indicates the reaction has reached completion.

Regulatory Compliance & Residual Isocyanate Quantification

Unreacted isocyanates pose severe health risks, including occupational asthma and dermal sensitization[2][3]. Consequently, regulatory bodies like the US EPA and the European Union have implemented strict limits. For instance, the EU restricts the sale of products containing greater than 0.1 wt% of diisocyanates (like MDI) without mandatory safety training[3].

To ensure pharmaceutical intermediates or polymer batches meet these limits before release, highly sensitive Transmission FTIR is employed.

Experimental Protocol: Low-Level Quantification via Transmission FTIR

While ATR is excellent for neat liquids and high concentrations, transmission FTIR using a fixed-pathlength liquid cell (e.g., Pearl accessory with Oyster cell) provides the superior pathlength needed to detect trace isocyanates down to the 0.05 wt% Limit of Detection (LOD)[3].

Step-by-Step Methodology:

-

Calibration Curve Generation: Prepare 5 standard solutions of the specific isocyanate in an IR-transparent solvent (or oil) ranging from 0.01 wt% to 1.0 wt%[3].

-

Cell Preparation: Utilize a liquid transmission cell with a highly reproducible pathlength (e.g., 100 μm)[3].

-

Spectral Acquisition: Inject each standard into the cell and collect the IR spectrum.

-

Beer-Lambert Application: Integrate the area of the 2268 cm⁻¹ peak using a linear baseline correction. Plot Peak Area vs. Concentration to establish a linear regression ( y=mx+c )[3].

-

Batch Testing: Dilute the unknown batch sample in the same solvent, inject it into the 100 μm cell, and acquire the spectrum.

-

Quantification: Apply the regression equation to the integrated area of the sample's 2268 cm⁻¹ peak to determine the exact wt% of residual isocyanate[3].

Figure 2: Logic tree for residual isocyanate quantification and regulatory release.

Advanced Applications: Toxicological Screening

Beyond synthesis, FTIR is instrumental in toxicological and occupational health studies. For example, ATR-FTIR has been utilized in vitro to study the dermal absorption kinetics of isocyanates on hairless guinea pig skin[2]. By spiking isocyanates directly onto the skin and monitoring the 2270 cm⁻¹ absorbance over time, researchers discovered that smaller isocyanates (like MDI) rapidly disappear from the skin surface (80% in 30 minutes), penetrating the stratum corneum largely unreacted, whereas polymeric isocyanates remain on the surface for hours[2]. This data is vital for designing effective decontamination protocols in pharmaceutical manufacturing environments.

References

-

Smith, B. C. "Infrared Spectroscopy of Polymers XIII: Polyurethanes: The Infrared Spectra of Diisocyanates." Spectroscopy, 23 Jun. 2023.[Link]

-

Maté, B., et al. "Laboratory study of methyl isocyanate ices under astrophysical conditions." Monthly Notices of the Royal Astronomical Society, 12 Jun. 2017.[Link]

-

Friebe, A., and Siesler, H. W. "Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis." AZoM, 09 Dec. 2014.[Link]

-

Bello, D., et al. "An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin." Journal of Environmental Monitoring, 29 Mar. 2006. [Link]

-

Remspec Corporation. "Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe." Remspec Application Note.[Link]

-

Gu, C., et al. "Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production." American Pharmaceutical Review, 04 May 2012.[Link]

-

"FTIR Functional Group Database Table with Search." InstaNANO.[Link]

-

"Vibrational Band Assignments of 3-Methoxyphenyl Isocyanate." Review of Research Journal. [Link]

-

"In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy." ResearchGate.[Link]

-

"Quantification with the Pearl FTIR accessory." Specac Ltd.[Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. stacks.cdc.gov [stacks.cdc.gov]

- 3. Quantification with the Pearl FTIR accessory - Specac Ltd [specac.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. instanano.com [instanano.com]

- 6. academic.oup.com [academic.oup.com]

- 7. oldror.lbp.world [oldror.lbp.world]

- 8. azom.com [azom.com]

Solubility and Solution-Phase Chemistry of 1-(2-Isocyanatoethyl)-3-methoxybenzene: A Technical Whitepaper

Executive Summary

In modern drug development and materials science, 1-(2-Isocyanatoethyl)-3-methoxybenzene (also known as m-methoxyphenethyl isocyanate) serves as a critical electrophilic building block for the synthesis of ureas, carbamates, and complex heterocyclic scaffolds. However, evaluating the solubility of this compound in organic solvents is not merely a thermodynamic exercise—it is a kinetic race against degradation.

Because the isocyanate functional group (-NCO) is highly reactive toward nucleophiles, solubility profiling must be inextricably linked to chemical stability. This whitepaper provides a comprehensive, causality-driven guide to selecting organic solvents, understanding the mechanisms of solvent-induced degradation, and executing a self-validating experimental protocol for solubility determination.

Physicochemical Profiling & Solvent Compatibility

The solubility of 1-(2-Isocyanatoethyl)-3-methoxybenzene is governed by its dual structural nature: a moderately hydrophobic, polarizable methoxy-substituted aromatic ring, and a highly polar, electrophilic isocyanate headgroup. Following the principle of "like dissolves like," the compound exhibits excellent solubility in non-polar to moderately polar aprotic solvents[1].

The critical failure point in solvent selection is not thermodynamic insolubility, but rather chemical incompatibility. Solvents must be strictly anhydrous and non-nucleophilic.

Table 1: Quantitative Solubility & Reactivity Matrix in Common Organic Solvents

Note: Quantitative values are baseline estimates for stock solution preparation based on the behavior of structurally analogous aromatic/aliphatic isocyanates[2].

| Solvent | Polarity Index | Est. Solubility Limit | Stability Profile | Causality & Mechanistic Rationale |

| Dichloromethane (DCM) | 3.1 | > 100 mg/mL (Miscible) | Highly Stable | Non-nucleophilic aprotic solvent. Perfectly matches the polarizability of the aromatic ether backbone. |

| Toluene | 2.4 | > 100 mg/mL (Miscible) | Highly Stable | Favorable π−π stacking interactions with the methoxybenzene ring; inherently repels ambient moisture. |

| Tetrahydrofuran (THF) | 4.0 | > 50 mg/mL | Stable (if anhydrous) | Excellent solvation of the polar -NCO group. Caution: THF is hygroscopic; trace water will initiate degradation. |

| Acetonitrile (MeCN) | 5.8 | ~ 20 - 50 mg/mL | Moderate | Highly polar aprotic. Lower affinity for the hydrophobic aromatic tail limits maximum solubility compared to DCM. |

| Methanol (MeOH) | 5.1 | N/A (Reactive) | Unstable | Strong nucleophile. Rapidly attacks the electrophilic -NCO carbon to irreversibly form a methyl carbamate. |

The Mechanistic Logic of Solvent-Induced Degradation

When researchers report that an isocyanate "crashed out of solution" in an aprotic solvent like THF or Acetonitrile, thermodynamic insolubility is rarely the culprit. Instead, the precipitation is usually the result of a water-catalyzed degradation cascade[3].

If the organic solvent contains even trace amounts of water, the water acts as a nucleophile, attacking the isocyanate to form a highly unstable carbamic acid intermediate. This intermediate rapidly decarboxylates, releasing CO2 gas and yielding a primary amine. This newly formed primary amine is a vastly stronger nucleophile than water; it immediately attacks an unreacted 1-(2-Isocyanatoethyl)-3-methoxybenzene molecule. The result is the formation of a symmetric bis-urea[3]. Because bis-ureas possess extensive intermolecular hydrogen-bonding networks, they are highly crystalline and virtually insoluble in standard organic solvents, leading to immediate precipitation.

Fig 1. Hydrolytic degradation pathway of isocyanates into insoluble symmetric ureas.

Self-Validating Experimental Protocol for Solubility Determination

To accurately determine the solubility of 1-(2-Isocyanatoethyl)-3-methoxybenzene, the protocol must be a self-validating system . Standard HPLC-UV analysis is fundamentally flawed for isocyanates because the aqueous/methanolic mobile phases will degrade the analyte directly on the column. Therefore, we must employ an isothermal equilibrium method coupled with pre-column chemical derivatization[2][4].

Step-by-Step Methodology

-

Solvent Dehydration (Causality: Preventing Hydrolysis): Pre-dry the selected organic solvent (e.g., DCM, Toluene) over activated 3Å molecular sieves for 48 hours under an argon atmosphere to ensure water content is <10 ppm.

-

Isothermal Equilibration: Add an excess of 1-(2-Isocyanatoethyl)-3-methoxybenzene to a sealed, argon-purged glass vial containing the dried solvent. Place the vial in a temperature-controlled shaker at 25 °C for 24 hours to achieve thermodynamic equilibrium[2].

-

Phase Separation (Causality: Avoiding Moisture Introduction): Do not filter the solution, as ambient moisture on filter paper will trigger urea formation. Instead, centrifuge the sealed vials at 10,000 rpm for 15 minutes to pellet any undissolved solute or trace urea precipitates[2].

-

Chemical Trapping / Derivatization (Causality: Self-Validation): Carefully extract a known aliquot of the supernatant and immediately inject it into a quenching solution containing an excess of a secondary amine, such as or di-n-butylamine[2][4]. The secondary amine instantly and quantitatively reacts with the intact isocyanate to form a stable, soluble urea derivative.

-

Quantification: Analyze the derivatized sample via HPLC-UV. Because the derivative is entirely stable in aqueous mobile phases, the resulting chromatogram accurately reflects the concentration of intact isocyanate present in the organic solvent at equilibrium[4].

Fig 2. Self-validating workflow for anhydrous isocyanate solubility determination.

Best Practices for Drug Development Professionals

-

The "Salting Out" Effect: If the organic solvent is part of a biphasic system or contains dissolved lipophilic salts, be aware that isocyanates can exhibit a "salting out" phenomenon, where an increase in ionic strength drastically reduces their solubility[5].

-

Storage: Always store 1-(2-Isocyanatoethyl)-3-methoxybenzene stock solutions in tightly sealed ampoules under an inert gas (Nitrogen or Argon) at -20 °C. Even in highly compatible solvents like Toluene, prolonged exposure to the headspace of a frequently opened vial will introduce enough ambient humidity to degrade the titer over time.

Sources

- 1. acp.copernicus.org [acp.copernicus.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Towards high-performance polyurethanes: a mechanism of amine catalyzed aromatic imide formation from the reaction of isocyanates with anhydrides - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00109A [pubs.rsc.org]

- 4. cambridgesafety.co.uk [cambridgesafety.co.uk]

- 5. ACP - Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides [acp.copernicus.org]

Application Note: High-Efficiency Amine Derivatization using 1-(2-Isocyanatoethyl)-3-methoxybenzene for LC-MS and UV Analysis

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Document Type: Standard Operating Procedure & Technical Application Note

Introduction & Mechanistic Rationale

Aliphatic and small aromatic amines present notorious analytical challenges in drug development and metabolomics. Due to their high polarity, they exhibit poor retention on standard reversed-phase liquid chromatography (RP-LC) columns, often eluting in the void volume where matrix effects and ion suppression are most severe. Furthermore, many aliphatic amines lack a native chromophore or fluorophore, rendering standard UV/Vis detection impossible.

Chemical derivatization using isocyanates is a field-proven strategy to overcome these limitations [1]. 1-(2-Isocyanatoethyl)-3-methoxybenzene (also referred to as 3-methoxyphenethyl isocyanate) is an advanced, highly reactive derivatizing agent. It reacts quantitatively with primary and secondary amines to form highly stable, hydrophobic urea derivatives [2].

The strategic choice of the 3-methoxyphenethyl moiety serves a dual analytical purpose:

-

Chromatographic Shift: It significantly increases the hydrophobicity of the analyte, shifting its retention time out of the suppression-heavy void volume and into the organic-rich region of the gradient.

-

Detection Enhancement: The electron-rich methoxybenzene ring introduces a strong UV chromophore ( ~270–280 nm) and substantially enhances Electrospray Ionization (ESI) efficiency in positive mode due to the polarizable nature of the newly formed urea linkage.

Experimental Workflow & Causality

To ensure a self-validating and reproducible system, the experimental design must account for the high reactivity of the isocyanate group. The reaction proceeds via the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the isocyanate.

Critical Causality in Protocol Design:

-

Strictly Anhydrous Conditions: The reaction must be performed in aprotic solvents (e.g., Acetonitrile). Trace water will hydrolyze the isocyanate into a primary amine, which will immediately react with another isocyanate molecule to form a symmetric urea byproduct (1,3-bis(3-methoxyphenethyl)urea). This consumes the reagent and creates massive background interference [2].

-

Basic Catalysis: A mild base (Pyridine or Triethylamine) is required to neutralize any amine salts, ensuring the target amines remain in their deprotonated, highly nucleophilic state.

-

Active Quenching: Isocyanates will irreversibly bind to LC column matrices if injected directly. An active quenching step using Methanol or Di-n-butylamine (DBA) is mandatory to consume excess reagent prior to injection.

Workflow of amine derivatization using 1-(2-Isocyanatoethyl)-3-methoxybenzene.

Step-by-Step Methodology

Materials & Reagents Preparation

-

Derivatizing Reagent: Prepare a 50 mM solution of 1-(2-Isocyanatoethyl)-3-methoxybenzene in anhydrous Acetonitrile (ACN). Note: Prepare fresh daily. Store the neat reagent under argon or nitrogen in a desiccator.

-

Reaction Buffer: Prepare a 1% (v/v) solution of Pyridine or Triethylamine (TEA) in anhydrous ACN.

-

Quenching Solution: HPLC-grade Methanol (MeOH) or 100 mM Di-n-butylamine (DBA) in ACN.

Sample Preparation

-

Extract the target amine analytes from the biological or synthetic matrix.

-

If utilizing Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), evaporate the eluate to complete dryness under a gentle stream of ultra-pure nitrogen.

-

Reconstitute the dried residue in 100 µL of anhydrous ACN. (Water content must be <1%) .

Derivatization Reaction

-

Transfer the 100 µL reconstituted sample into a silanized low-bind glass autosampler vial.

-

Add 20 µL of the Reaction Buffer (1% Pyridine/TEA).

-

Add 50 µL of the 50 mM 1-(2-Isocyanatoethyl)-3-methoxybenzene reagent.

-

Cap the vial immediately with a PTFE-lined septum to prevent atmospheric moisture ingress.

-

Vortex for 10 seconds.

-

Incubate the mixture in a thermomixer or heating block at 60°C for 45 minutes . (For highly sterically hindered secondary amines, extend incubation to 60 minutes).

Quenching and LC-MS Preparation

-

Remove the vial from the heating block and allow it to cool to room temperature (approx. 5 minutes).

-

Add 30 µL of the Quenching Solution (MeOH or DBA).

-

Vortex and incubate for 10 minutes at room temperature .

-

Mechanistic Note: Methanol converts unreacted isocyanate into a stable methyl carbamate, while DBA converts it into a highly hydrophobic DBA-urea derivative that elutes late in the chromatogram, preventing interference [2].

-

-

Dilute the quenched sample with 800 µL of the initial LC mobile phase (e.g., 90:10 Water:ACN with 0.1% Formic Acid) to ensure peak shape integrity upon injection.

Quantitative Data & Analytical Advantages

Table 1: Typical Analytical Enhancements Post-Derivatization

| Analytical Parameter | Underivatized Aliphatic Amine | Derivatized with 1-(2-Isocyanatoethyl)-3-methoxybenzene |

| Retention Factor ( ) on C18 | < 1.0 (Elutes in void volume) | 4.0 - 8.0 (Strong retention in organic phase) |

| UV Molar Absorptivity ( ) | Negligible | High (Strong absorption at ~270-280 nm) |

| ESI-MS Ionization Efficiency | Low to Moderate | High (Enhanced by the polarizable urea linkage) |

| Matrix Effect Susceptibility | High (Severe ion suppression) | Low (Analyte elutes past suppression zones) |

Table 2: Protocol Troubleshooting Guide

| Symptom | Mechanistic Cause | Corrective Action |

| Low derivative yield / High byproduct | Moisture in the sample hydrolyzing the isocyanate reagent. | Ensure strictly anhydrous solvents; dry samples thoroughly under N prior to reconstitution. |

| Multiple peaks per analyte | Incomplete reaction or side reactions with secondary functional groups (e.g., hydroxyls). | Optimize reaction time/temperature; ensure a vast molar excess of the isocyanate reagent is used. |

| High background noise in MS | Unquenched isocyanate polymerizing or reacting with the LC column matrix. | Ensure complete quenching with Methanol or DBA for at least 10 minutes before injection. |

| Peak tailing | Interaction of free silanols with unreacted, underivatized amine. | Verify that the basic catalyst (Pyridine/TEA) concentration is sufficient to drive the reaction to completion. |

References

-

Santa, T. (2010). "Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry." Biomedical Chromatography, 24(9), 915-918.[Link]

-

Mutsuga, M., Yamaguchi, M., & Kawamura, Y. (2014). "Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry." Food Science & Nutrition, 2(2), 156-163.[Link]

Sources

Application Notes and Protocols for the Synthesis of Urea Derivatives from 3-Methoxyphenethyl Isocyanate

Introduction: The Significance of the Urea Scaffold in Modern Drug Discovery

The urea functional group is a cornerstone in medicinal chemistry, recognized for its remarkable ability to form stable, dual hydrogen-bond interactions with biological targets. This seemingly simple moiety, characterized by a central carbonyl flanked by two nitrogen atoms, acts as a rigid and reliable hydrogen bond donor-acceptor unit. This property has rendered it a "privileged scaffold" in the design of a multitude of therapeutic agents.[1][2][3] From inhibiting critical enzymatic pathways in oncology to modulating receptor activity, urea derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-HIV, and antidiabetic properties.[3][4][5]

A significant number of FDA-approved drugs, such as the kinase inhibitor Sorafenib, incorporate a diaryl urea structure, underscoring the therapeutic relevance of this chemical class.[2][6] The synthesis of unsymmetrical ureas, in particular, allows for the systematic exploration of structure-activity relationships (SAR) by modifying the substituents on either side of the urea core. This enables the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel urea derivatives utilizing 3-methoxyphenethyl isocyanate as a key building block. The presence of the methoxy group and the phenethyl backbone in this reagent offers a unique combination of electronic and steric properties, making it an attractive starting point for the development of new chemical entities.

Core Chemistry: The Isocyanate-Amine Reaction

The most direct and widely employed method for the synthesis of N,N'-disubstituted ureas is the nucleophilic addition of an amine to an isocyanate.[7][8] This reaction is highly efficient, typically proceeds under mild conditions, and exhibits broad functional group tolerance.

Mechanism: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the nitrogen to the oxygen, yielding the stable urea linkage. The reaction is generally irreversible and proceeds without the need for a catalyst or base.[7]

Critical Consideration: The Role of Anhydrous Conditions

A crucial aspect of synthesizing ureas from isocyanates is the stringent exclusion of water from the reaction system. Isocyanates are highly reactive towards water, leading to the formation of an unstable carbamic acid intermediate. This intermediate readily decarboxylates to form a primary amine and carbon dioxide.[9] The newly formed amine can then react with another molecule of the isocyanate starting material, resulting in the formation of a symmetrical urea byproduct.[9] This side reaction not only consumes the valuable isocyanate but also complicates the purification of the desired unsymmetrical urea.

Key indicators of significant symmetrical urea formation include:

-

Unexpected precipitation of a high-melting point solid.

-

The presence of a symmetrical product in TLC and NMR analysis.

-

Bubbling or foaming in the reaction mixture due to the evolution of carbon dioxide.[9]

Therefore, the use of anhydrous solvents and the thorough drying of all glassware and reagents are paramount to achieving high yields and purity of the target unsymmetrical urea.

Experimental Protocols

PART 1: General Protocol for the Synthesis of N-(3-methoxyphenethyl)-N'-substituted Ureas

This protocol describes a general procedure for the reaction of 3-methoxyphenethyl isocyanate with a primary or secondary amine.

Materials and Reagents:

-

3-Methoxyphenethyl isocyanate

-

Substituted primary or secondary amine (1.0 equivalent)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or N,N-Dimethylformamide (DMF))

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Drying tube (e.g., filled with calcium chloride)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

Protocol Steps:

-

Preparation:

-

Thoroughly dry all glassware in an oven at a minimum of 120°C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.

-

Ensure all solvents are anhydrous. If necessary, dry solvents using appropriate methods (e.g., distillation over a suitable drying agent or passing through a column of activated alumina).

-

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve the desired amine (1.0 equivalent) in the chosen anhydrous solvent (e.g., 0.1-0.5 M concentration).

-

In a separate flask, prepare a solution of 3-methoxyphenethyl isocyanate (1.0 equivalent) in the same anhydrous solvent.

-

-

Reaction Execution:

-

While stirring the amine solution at room temperature, add the solution of 3-methoxyphenethyl isocyanate dropwise over a period of 5-10 minutes. For highly reactive amines, the addition can be performed at 0°C to better control the reaction exotherm.

-

Allow the reaction mixture to stir at room temperature. The reaction time can vary from 2 to 16 hours, depending on the nucleophilicity of the amine.[10]

-

-

Monitoring the Reaction:

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials.

-

Alternatively, the reaction can be monitored by Infrared (IR) spectroscopy by observing the disappearance of the characteristic strong isocyanate peak at approximately 2270 cm⁻¹.

-

-

Work-up and Isolation:

-

Method A (for products that precipitate): If the urea product precipitates out of the solution upon formation, it can be isolated by vacuum filtration. Wash the collected solid with a small amount of cold solvent or a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

-

Method B (for soluble products): If the product remains in solution, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by trituration with a suitable solvent (e.g., diethyl ether or hexane) followed by filtration.

-

If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol, or ethyl acetate/hexane) can be performed.

-

For non-crystalline products or mixtures that are difficult to separate, column chromatography on silica gel is an effective purification method.[1][11]

-

-

Drying and Characterization:

-

Dry the purified product under vacuum to remove any residual solvent.

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

-

PART 2: Safety Precautions for Handling Isocyanates

Isocyanates are potent respiratory and skin sensitizers.[12][13][14] Repeated exposure, even at low concentrations, can lead to the development of occupational asthma.[13][14] Therefore, strict adherence to safety protocols is essential.

-

Engineering Controls: Always handle isocyanates in a well-ventilated chemical fume hood.[15]

-

Personal Protective Equipment (PPE):

-

Spill and Decontamination:

-

Waste Disposal: Dispose of all isocyanate-containing waste in accordance with institutional and local regulations.

Data Presentation and Visualization

Table 1: Representative Reaction Parameters

| Amine Reactant | Solvent | Reaction Time (h) | Typical Yield (%) | Purification Method |

| Aniline | THF | 2-4 | >90 | Filtration/Recrystallization |

| Benzylamine | DCM | 2-4 | >90 | Filtration/Recrystallization |

| 4-Fluoroaniline | THF | 3-5 | >85 | Recrystallization |

| Morpholine | DCM | 1-3 | >95 | Rotary Evaporation & Trituration |

| N-Methylbenzylamine | DMF | 8-16 | >80 | Column Chromatography |

Note: Reaction times and yields are illustrative and can vary based on the specific amine and reaction scale.

Diagrams

Caption: Pathway of unwanted symmetrical urea byproduct formation.

Conclusion

The reaction between 3-methoxyphenethyl isocyanate and various amines provides a robust and versatile route to a diverse library of novel urea derivatives. By adhering to the principles of anhydrous reaction conditions and following the detailed protocols outlined in this guide, researchers can efficiently synthesize these valuable compounds. The inherent drug-like properties of the urea scaffold, combined with the unique structural features of the 3-methoxyphenethyl moiety, make these derivatives promising candidates for further investigation in drug discovery programs.

References

-

GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. [Link]

-

Isocyanates – A family of chemicals - Transports Canada. [Link]

-

Isocyanates - WorkSafeBC. [Link]

-

Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape. [Link]

-

Isocyanates: Working Safely - CDPH - CA.gov. [Link]

-

Urea Formation - Common Conditions. [Link]

-

Urea derivative synthesis by amination, rearrangement or substitution. [Link]

-

Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. [Link]

-

An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea - Arabian Journal of Chemistry. [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]

-

Convenient synthesis of carbamates, S-alkyl thiocarbamates, and N,N′-disubstituted urea derivatives of methoxycarbonylsulf - CONICET. [Link]

-

Substituted ureas - Digital Commons @ NJIT. [Link]

-

A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. [Link]

-

One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - Beilstein Journals. [Link]

-

Substituted Ureas. Methods of Synthesis and Applications - ResearchGate. [Link]

-

The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and - Biointerface Research in Applied Chemistry. [Link]

-

Structure-Based Identification of Ureas as Novel Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

- US5925762A - Practical synthesis of urea derivatives - Google P

-

Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. [Link]

-

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. [Link]

-

2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Reaction of Isocyanates with amines | Download Scientific Diagram - ResearchGate. [Link]

-

3-Methoxyphenyl isocyanate | C8H7NO2 | CID 87843 - PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea [mdpi.com]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]

- 6. asianpubs.org [asianpubs.org]

- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 13. worksafebc.com [worksafebc.com]

- 14. Isocyanate Exposure: Health Risks & Safety Precautions | Chemscape [chemscape.com]

- 15. Isocyanates – A family of chemicals [tc.canada.ca]

Application Notes and Protocols for 1-(2-Isocyanatoethyl)-3-methoxybenzene as a Polymeric Crosslinking Agent

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 1-(2-isocyanatoethyl)-3-methoxybenzene as a crosslinking agent for polymers. The unique structural features of this aromatic isocyanate, combining a reactive isocyanate group with a methoxy-substituted benzene ring, offer distinct advantages in modulating the physicochemical properties of polymeric networks. These notes are intended to provide researchers and professionals in polymer chemistry, materials science, and drug development with the foundational knowledge and practical protocols to effectively utilize this crosslinking agent in their work. The following sections will delve into the underlying reaction mechanisms, provide detailed experimental procedures, and discuss the characterization and potential applications of the resulting crosslinked polymers.

Introduction to 1-(2-Isocyanatoethyl)-3-methoxybenzene

1-(2-Isocyanatoethyl)-3-methoxybenzene is an aromatic isocyanate characterized by an isocyanate (-N=C=O) functional group attached to an ethyl spacer, which is in turn bonded to a benzene ring bearing a methoxy (-OCH₃) group at the meta position. The high electrophilicity of the isocyanate carbon makes it exceptionally reactive toward nucleophiles, particularly those containing active hydrogen atoms, such as hydroxyl (-OH) and amine (-NH₂) groups. This reactivity is the basis for its function as a crosslinking agent, forming stable urethane or urea linkages between polymer chains.

The presence of the methoxy group on the aromatic ring can influence the reactivity of the isocyanate group through electronic effects and can also impact the properties of the final crosslinked material, such as its hydrophobicity, thermal stability, and interactions with encapsulated molecules in drug delivery systems.

Caption: Chemical Structure of 1-(2-Isocyanatoethyl)-3-methoxybenzene.

Mechanism of Crosslinking

The crosslinking process is initiated by the reaction of the isocyanate group with polymers containing active hydrogen atoms. The most common reactive partners are polyols (containing multiple hydroxyl groups) and polyamines (containing multiple amine groups).

-

Reaction with Polyols: The reaction with a hydroxyl group results in the formation of a stable urethane linkage. This reaction is often catalyzed by organotin compounds (e.g., dibutyltin dilaurate, DBTDL) or tertiary amines to proceed at a practical rate at moderate temperatures.

-

Reaction with Polyamines: The reaction with a primary or secondary amine is typically very rapid, even at room temperature, and yields a urea linkage. This reaction generally does not require a catalyst.

The monofunctional nature of 1-(2-isocyanatoethyl)-3-methoxybenzene means that it acts as a "pendant" crosslinker. It can be grafted onto a polymer backbone containing suitable functional groups, and if the polymer itself is multifunctional, a crosslinked network will be formed. Alternatively, it can be used to end-cap polymer chains. For true network formation, a di- or poly-isocyanate would be used in conjunction with a polyol or polyamine. However, for the purpose of these notes, we will focus on its use to modify and crosslink polymers with pendant reactive groups.

Caption: Generalized reaction scheme for polymer crosslinking.

Experimental Protocols

3.1. Safety and Handling

Isocyanates are toxic and are potent respiratory and skin sensitizers.[1] All work with 1-(2-isocyanatoethyl)-3-methoxybenzene and other isocyanates must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile or butyl rubber), must be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for detailed safety information before use.

3.2. Materials and Equipment

-

Polymer: A polymer with active hydrogen-containing functional groups (e.g., hydroxyl-functionalized poly(methyl methacrylate), poly(vinyl alcohol), or amine-functionalized polymers). The polymer should be dried under vacuum before use to remove any residual water, which can react with the isocyanate.

-

Crosslinking Agent: 1-(2-Isocyanatoethyl)-3-methoxybenzene.

-

Solvent: Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), or dichloromethane (DCM)). The choice of solvent will depend on the solubility of the polymer.

-

Catalyst (if required): Dibutyltin dilaurate (DBTDL) or a tertiary amine (e.g., triethylamine).

-

Reaction Vessel: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a septum.

-

Inert Atmosphere: Nitrogen or argon gas supply.

-

Syringes and Needles: For the transfer of anhydrous solvents and reagents.

-

Characterization Equipment: FTIR spectrometer, NMR spectrometer, Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), and instrumentation for mechanical testing.

3.3. Protocol for Crosslinking a Hydroxyl-Functionalized Polymer

This protocol provides a general procedure that may require optimization based on the specific polymer and desired degree of crosslinking.

-

Polymer Preparation: Dissolve the dried hydroxyl-functionalized polymer in the selected anhydrous solvent in the reaction flask under an inert atmosphere to a concentration of 10-20% (w/v).

-

Stoichiometry Calculation: Determine the molar equivalents of the hydroxyl groups on the polymer. The amount of 1-(2-isocyanatoethyl)-3-methoxybenzene to be added will depend on the desired degree of crosslinking. A 1:1 molar ratio of isocyanate to hydroxyl groups will theoretically result in the highest degree of crosslinking.

-

Catalyst Addition: If a catalyst is required, add DBTDL (e.g., 0.1-0.5 mol% relative to the isocyanate) to the polymer solution and stir for 10-15 minutes.

-

Crosslinker Addition: Using a syringe, slowly add the calculated amount of 1-(2-isocyanatoethyl)-3-methoxybenzene to the stirring polymer solution.

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for a specified period (typically 2-24 hours). The progress of the reaction can be monitored by FTIR by observing the disappearance of the isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1700 cm⁻¹).

-

Casting and Curing: Once the desired degree of reaction is achieved in solution, the crosslinked polymer solution can be cast into a mold or onto a substrate. The solvent is then evaporated, often with a final curing step at an elevated temperature to ensure complete reaction.

-

Purification: For some applications, the crosslinked polymer may need to be purified to remove any unreacted starting materials or catalyst. This can be achieved by swelling the crosslinked network in a suitable solvent and then drying it under vacuum.

Caption: Experimental workflow for polymer crosslinking.

3.4. Characterization of the Crosslinked Polymer

-

Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of urethane or urea linkages. Look for the disappearance of the strong N=C=O stretching band around 2270 cm⁻¹ and the appearance of the C=O stretching band of the urethane or urea around 1700 cm⁻¹ and the N-H bending vibration around 1540 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed structural information about the crosslinked network.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the crosslinked polymer. An increase in Tg compared to the uncrosslinked polymer is indicative of successful crosslinking.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the crosslinked material. Crosslinking generally enhances thermal stability.

-

Swellability Test: The degree of crosslinking can be estimated by measuring the swelling of the polymer in a suitable solvent. A lower degree of swelling indicates a higher crosslink density.

-

Mechanical Testing: To evaluate the effect of crosslinking on the mechanical properties of the polymer, such as tensile strength, modulus, and elongation at break.[2]

Applications and Expected Properties

Polymers crosslinked with 1-(2-isocyanatoethyl)-3-methoxybenzene are expected to find applications in areas where tailored material properties are crucial.

-

Drug Delivery: The crosslinked polymer network can be used to encapsulate therapeutic agents for controlled release. The aromatic nature and methoxy group of the crosslinker can influence drug-polymer interactions and release kinetics.

-

Biomaterials and Tissue Engineering: Biocompatible polymers crosslinked with this agent can be used to create scaffolds for tissue regeneration or as hydrogels for various biomedical applications.[3]

-

Coatings and Adhesives: The formation of a crosslinked network can significantly improve the durability, chemical resistance, and adhesive properties of polymer coatings.[4]

Table 1: Expected Property Changes in Polymers Upon Crosslinking

| Property | Expected Change after Crosslinking | Rationale |

| Glass Transition Temperature (Tg) | Increase | Reduced chain mobility due to network formation. |

| Thermal Stability | Increase | Covalent crosslinks require more energy to break. |

| Solvent Swelling | Decrease | The network structure restricts the uptake of solvent molecules. |

| Tensile Strength and Modulus | Increase | The crosslinks provide resistance to deformation. |

| Elongation at Break | Decrease | The network structure reduces the ability of chains to slide past each other. |

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Crosslinking | - Presence of moisture in reagents or solvent.- Insufficient catalyst or reaction time.- Steric hindrance at the reaction site. | - Ensure all reagents and solvents are anhydrous.- Increase catalyst concentration or reaction time/temperature.- Consider a less sterically hindered polymer or crosslinker. |

| Gelation in Solution | - Reaction proceeding too quickly.- High concentration of reactants. | - Reduce catalyst concentration or reaction temperature.- Dilute the reaction mixture. |

| Brittle Material | - Too high a degree of crosslinking. | - Reduce the molar ratio of the crosslinking agent to the functional groups on the polymer. |

References

-

Navarro, R., García, C., Rodríguez-Hernández, J., Elvira, C., Marcos-Fernández, A., Gallardo, A., & Reinecke, H. (2020). A general approach to prepare polymers bearing pendant isocyanate groups. Polymer Chemistry, 11(31), 5038-5045. [Link]

-

SpectraBase. (n.d.). 1-(2-Isocyanatoethyl)-3,5-dimethoxybenzene. [Link]

-

Meng, Y., Chen, K., Yang, Y., Jiang, T., Hao, T., Lu, X., & Zhang, Q. (2022). Synthesis and Characterization of Crosslinked Castor Oil-Based Polyurethane Nanocomposites Based on Novel Silane-Modified Isocyanate and Their Potential Application in Heat Insulating Coating. Polymers, 14(9), 1880. [Link]

-

European Chemicals Agency (ECHA). (n.d.). 1-(1-isocyanato-1-methylethyl)-3-(1-methylethenyl)benzene. [Link]

-

Drexel University. (2024). Exploring the Unique Reactivity of Unsaturated Isocyanides. Drexel Research Discovery. [Link]

-

Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]

-

MDPI. (2020). Comparative Study of Aromatic and Cycloaliphatic Isocyanate Effects on Physico-Chemical Properties of Bio-Based Polyurethane Acrylate Coatings. Polymers, 12(7), 1509. [Link]

-

ACS Publications. (1995). Isocyanate crosslinked polymers for nonlinear optics. 1. Polymers derived from 3-amino-5-[4'-(N-ethyl-N-(2''-hydroxyethyl)amino)benzylidene]rhodanine. Chemistry of Materials, 7(9), 1699-1704. [Link]

-

NIST. (n.d.). Benzene, 1-(1-isocyanato-1-methylethyl)-3-(1-methylethenyl)-. NIST Chemistry WebBook. [Link]

-

ACS Publications. (2005). Chemical, Physical, and Mechanical Characterization of Isocyanate Cross-linked Amine-Modified Silica Aerogels. Chemistry of Materials, 17(26), 6816-6825. [Link]

-

PubChem. (n.d.). 3-Methoxyphenyl isocyanate. [Link]

-

SpringerLink. (2024). Crosslinking of polymers from monofunctional acrylates via C–H bond activation. [Link]

-

PrepChem. (n.d.). Synthesis of 2-isocyanatoethyl methacrylate. [Link]

-

ChemRxiv. (2022). Synthesis and styrene copolymerization of novel methoxy and halogen ring-trisubstituted isobutyl phenylcyanoacrylates. [Link]

-

PMC. (2014). A Bio Polymeric Adhesive Produced by Photo Cross-Linkable Technique. [Link]

- Google Patents. (2017).

-

ResearchGate. (2025). Crosslinking polymerization leading to interpenetrating polymer network formation. 3. Polyaddition Crosslinking reaction of poly(methyl methacrylate-co-2-methacryloyloxyethyl isocyanate) with poly(oxytetramethylene) glycol in the presence of linear polymethacrylate resulting in semi-interpenetrating polymer network. [Link]

-

MDPI. (2024). Cross-Linking Agents in Three-Component Materials Dedicated to Biomedical Applications: A Review. [Link]

-

IS&T Digital Library. (2002). Approaches to Crosslinking Unique, Water Soluble Polymers Used in Ink Jet Receptive Coatings. [Link]

-

ScholarWorks@GVSU. (2020). Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications. [Link]

-

ResearchGate. (2025). New Types of Associating Monomers and Polymers From α-Aminocaprolactam and 2-Isocyanatoethyl (meth)acrylate: Properties in Condensed Phase and in Solution. [Link]

Sources

Advanced Surface Functionalization via Isocyanate Chemistry: A Comprehensive Protocol and Application Note

Introduction & Mechanistic Rationale

Surface functionalization using isocyanate (-N=C=O) chemistry is a highly versatile and robust technique utilized across biosensor development, nanoparticle stabilization, and microfluidic device fabrication[1]. The extreme electrophilicity of the central carbon atom in the isocyanate group makes it highly reactive toward nucleophiles. Depending on the attacking nucleophile, isocyanates form stable, covalent linkages: primary amines yield ureas , hydroxyls yield urethanes (carbamates) , and thiols yield thiocarbamates [2].

As a Senior Application Scientist, I cannot overstate the importance of environmental control in these workflows. The Achilles' heel of isocyanate chemistry is moisture. Water acts as a competing nucleophile, hydrolyzing the isocyanate into a highly unstable carbamic acid intermediate, which rapidly decarboxylates to form a primary amine and carbon dioxide. This newly formed amine will immediately attack adjacent unreacted isocyanates, creating a dense urea cross-linked network that completely passivates the surface and ruins downstream bioconjugation capacity.

Figure 1: Isocyanate surface functionalization and nucleophilic bioconjugation pathways.

Figure 2: Moisture-induced hydrolysis of surface isocyanates leading to urea cross-linking.

Quantitative Reactivity Profiles & Quality Control

To design a self-validating experimental system, you must understand the relative kinetics of your reagents and establish strict Quality Control (QC) checkpoints. Table 1 summarizes the reactivity profiles of common nucleophiles, while Table 2 provides the quantitative metrics required to validate the success of your surface activation before proceeding to precious ligand attachment.

Table 1: Nucleophile Reactivity Profile with Surface Isocyanates

| Nucleophile | Functional Group | Linkage Formed | Relative Kinetics | Catalyst Required | Optimal Solvents |

| Primary Amine | -NH₂ | Urea | Very Fast | None | DMF, Toluene, Borate Buffer (pH 8.5) |

| Thiol | -SH | Thiocarbamate | Fast | Base (e.g., TEA) | DMF, Toluene |

| Hydroxyl | -OH | Urethane | Slow | DBTDL or Base | Toluene, DCM (Strictly Anhydrous) |

| Water | H₂O | Amine + CO₂ | Moderate | None | N/A (Causes Degradation) |

Table 2: Quantitative Quality Control (QC) Metrics for Isocyanate Surfaces

| Characterization Method | Target Metric | Expected Value (Bare Surface) | Expected Value (Isocyanate Functionalized) |

| ATR-FTIR Spectroscopy | -N=C=O Asymmetric Stretch | Absent | Strong, sharp peak at ~2270 cm⁻¹[2] |

| Water Contact Angle | Surface Wettability | < 10° (Highly Hydrophilic) | 65° – 75° (Moderately Hydrophobic) |

| X-Ray Photoelectron Spectroscopy | N 1s Core Level | ~0 atomic % | Distinct peak at ~400 eV[2] |

Experimental Protocols

Protocol A: Monolayer Functionalization of Planar Silica/Glass using IPTES

This protocol utilizes 3-(Isocyanatopropyl)triethoxysilane (IPTES) to introduce a monolayer of reactive isocyanate groups onto planar substrates (e.g., glass slides, silicon wafers, oxidized PDMS)[3],[1].

Step-by-Step Methodology:

-

Substrate Activation: Treat the silica/glass substrates with O₂ plasma (100W, 2 min) or Piranha solution (3:1 H₂SO₄:H₂O₂) to maximize surface silanol (Si-OH) density.

-

Causality Insight: Bake the substrates at 110°C for 15 minutes immediately post-activation. This selectively drives off physisorbed water (which causes bulk silane polymerization) while retaining the chemisorbed silanols necessary for covalent grafting.

-

-

Silanization: Prepare a 3% (w/w) solution of IPTES in strictly anhydrous toluene[1]. Submerge the activated substrates in this solution for 2 to 4 hours at room temperature under a dry Nitrogen (N₂) or Argon atmosphere.

-

Washing: Remove the substrates and rinse extensively with anhydrous toluene, followed by anhydrous chloroform, to strip away any non-covalently bound silane[3].

-

Drying: Dry under a gentle stream of N₂.

-

Self-Validation (QC): Immediately perform ATR-FTIR. Proceed to Protocol C only if the 2270 cm⁻¹ peak is distinctly visible[2].

Protocol B: Differential Diisocyanate Activation of Metal Oxide Nanoparticles

When functionalizing nanoparticles (e.g., TiO₂, SiO₂), utilizing a diisocyanate like Toluene-2,4-diisocyanate (TDI) is highly effective, provided you leverage its unique structural kinetics[4].

Step-by-Step Methodology:

-

Nanoparticle Dehydration: Disperse 3.0 g of nanoparticles in 50 mL of anhydrous toluene. Degas the mixture via three freeze-pump-thaw cycles under N₂[4].

-

Functionalization: Add 3.12 g of TDI to the suspension.

-

Causality Insight: Why TDI and why such a massive molar excess? TDI possesses two isocyanate groups with distinct reactivities due to steric hindrance. The para-isocyanate is highly reactive and preferentially attacks the surface hydroxyls of the nanoparticle. The ortho-isocyanate is sterically hindered, leaving it unreacted and facing outward for downstream conjugation[4]. The vast excess of TDI ensures that a single TDI molecule does not bridge two nanoparticles, completely preventing irreversible nanoparticle cross-linking and aggregation.

-

-

Reaction: Stir magnetically at 95°C for 6 hours[4].

-

Purification: Centrifuge the suspension and decant the supernatant. Resuspend the pellet in fresh anhydrous toluene and sonicate. Repeat this washing cycle 4 times to quantitatively remove all physically absorbed, unreacted TDI[4].

-